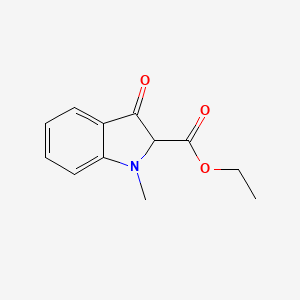
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes an indole ring system fused with a carboxylic acid ester group. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as ethanol and ethyl acetate .
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester typically involves organic synthesis reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting product can then be esterified with ethanol to produce the ethyl ester derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For instance, they can inhibit enzymes like aldose reductase, which is involved in diabetic complications . The exact pathways depend on the specific biological context and the derivative .
Comparación Con Compuestos Similares
1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Similar in structure but differs in the position and type of functional groups.
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbaldehyde: Used in the synthesis of various pharmaceuticals.
These comparisons highlight the unique properties and applications of this compound, particularly its versatility in chemical reactions and potential therapeutic uses.
Propiedades
Número CAS |
67271-33-4 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 1-methyl-3-oxo-2H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)8-6-4-5-7-9(8)13(10)2/h4-7,10H,3H2,1-2H3 |
Clave InChI |
YFACHZGMTAKXKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=O)C2=CC=CC=C2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)

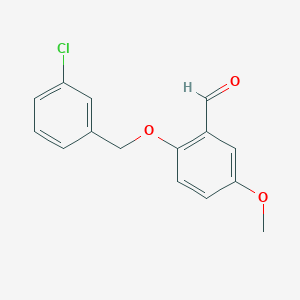

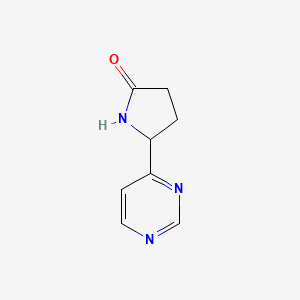

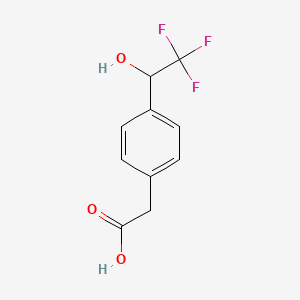

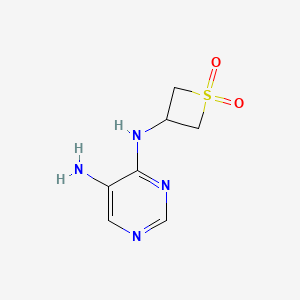
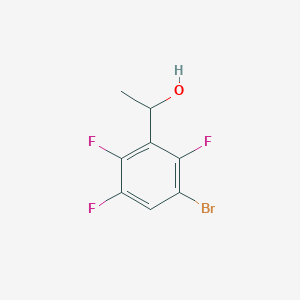
![Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12962122.png)

